molecular formula C17H24N2O4 B4238001 N-(2,5-dimethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide

N-(2,5-dimethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide

Cat. No. B4238001
M. Wt: 320.4 g/mol
InChI Key: LYRIHZVAGJKBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide, commonly known as 2C-E, is a synthetic psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1977 and gained popularity in the early 2000s as a recreational drug due to its hallucinogenic effects. However, in recent years, there has been an increasing interest in the scientific research application of 2C-E due to its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of 2C-E is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects
2C-E has been found to induce a range of biochemical and physiological effects, including altered perception, enhanced mood, and increased empathy. It has also been shown to increase cerebral blood flow and metabolic activity in certain brain regions, suggesting that it may have a modulatory effect on brain function.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-E in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of compound needed. Additionally, its rapid onset of action and long-lasting effects make it a useful tool for studying the neurobiological mechanisms underlying mental health disorders. However, one limitation is its potential for abuse and the need for strict safety protocols when handling the compound.

Future Directions

There are several future directions for research on 2C-E. One area of interest is its potential as a treatment for addiction, with preliminary studies showing promising results in reducing drug-seeking behavior. Additionally, further studies are needed to fully understand the mechanism of action of 2C-E and its potential therapeutic benefits in the treatment of mental health disorders. Finally, research is needed to develop safer and more effective analogs of 2C-E that can be used in clinical settings.

Scientific Research Applications

2C-E has been found to have potential therapeutic benefits in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid onset of action and long-lasting effects, making it a promising candidate for use in psychotherapy. Additionally, 2C-E has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-(4-methylcyclohexyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-11-4-6-12(7-5-11)18-16(20)17(21)19-14-10-13(22-2)8-9-15(14)23-3/h8-12H,4-7H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIHZVAGJKBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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